molecular formula C10H20N2O2 B1682145 Valrocemid CAS No. 92262-58-3

Valrocemid

Katalognummer: B1682145
CAS-Nummer: 92262-58-3
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: RALGCAOVRLYSMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Valrocemide is an investigational anticonvulsant agent that has been explored for its potential use in the treatment of epilepsy. It is a derivative of valproic acid and glycine, designed to penetrate the brain more effectively.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der genaue Wirkmechanismus von Valrocemid ist noch nicht vollständig geklärt. Es wird vermutet, dass es seine antikonvulsiven Wirkungen durch Modulation der Aktivität von Neurotransmittern im Gehirn ausübt. This compound kann die inhibitorischen Wirkungen von Gamma-Aminobuttersäure (GABA) und Glycin verstärken, was zu einer verminderten neuronalen Erregbarkeit und Anfallsaktivität führt .

Safety and Hazards

Valrocemide should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of accidental ingestion or contact, immediate medical attention is required .

Biochemische Analyse

Biochemical Properties

Valrocemide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One notable interaction is with MIP synthase, an enzyme involved in the synthesis of myo-inositol phosphate. Valrocemide inhibits MIP synthase activity in a competitive manner, which suggests that it may alter the levels of myo-inositol phosphate in the brain . Additionally, Valrocemide interacts with gamma-aminobutyric acid (GABA) and glycine receptors, enhancing their inhibitory effects on neuronal activity .

Cellular Effects

Valrocemide affects various types of cells and cellular processes. In neuronal cells, it enhances the inhibitory effects of GABA and glycine, leading to reduced neuronal excitability and seizure activity . Valrocemide also influences cell signaling pathways by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation. This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .

Molecular Mechanism

The molecular mechanism of Valrocemide involves its binding interactions with specific biomolecules. Valrocemide binds to GABA and glycine receptors, enhancing their inhibitory effects on neuronal activity . It also inhibits MIP synthase activity, reducing the synthesis of myo-inositol phosphate . These interactions result in the modulation of neurotransmitter levels and neuronal excitability, contributing to its anticonvulsant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Valrocemide have been observed to change over time. Valrocemide is relatively stable, but it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that Valrocemide can maintain its anticonvulsant effects over extended periods, although its stability and degradation need to be carefully monitored to ensure consistent results .

Dosage Effects in Animal Models

The effects of Valrocemide vary with different dosages in animal models. At lower doses, Valrocemide effectively reduces seizure activity without significant adverse effects . At higher doses, it can cause toxic effects, including central nervous system and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

Valrocemide is involved in several metabolic pathways, primarily through enzymatic amide hydrolysis, yielding valproylglycine . In humans, Valrocemide is metabolized to produce valproate, although the levels are below the therapeutic range . This metabolic pathway suggests that Valrocemide may have a unique pharmacokinetic profile compared to other antiepileptic drugs .

Transport and Distribution

Valrocemide is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . It is distributed unevenly due to differences in blood perfusion, tissue binding, and cell membrane permeability . These factors influence its localization and accumulation in various tissues, affecting its overall efficacy and safety profile .

Subcellular Localization

The subcellular localization of Valrocemide is primarily within the cytoplasm, where it interacts with GABA and glycine receptors . It may also localize to specific organelles involved in neurotransmitter synthesis and degradation . These interactions and localizations are crucial for its anticonvulsant activity and overall function within the cell .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Valrocemid kann durch Reaktion von Valproinsäure mit Glycinamid synthetisiert werden. Der Prozess beinhaltet die Bildung einer Amidbindung zwischen der Carboxylgruppe von Valproinsäure und der Aminogruppe von Glycinamid. Die Reaktion erfordert typischerweise ein Kupplungsmittel wie Dicyclohexylcarbodiimid (DCC) und einen Katalysator wie 4-Dimethylaminopyridin (DMAP), um die Bildung der Amidbindung zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und präziser Kontrolle der Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird durch Kristallisations- oder Chromatographietechniken gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen: Valrocemid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Wichtigste gebildete Produkte:

Vergleich Mit ähnlichen Verbindungen

Valrocemid ist strukturell mit Valproinsäure und anderen Antikonvulsiva verwandt. Im Vergleich zu Valproinsäure hat this compound eine modifizierte Struktur, die eine bessere Penetration des Gehirns und möglicherweise weniger Nebenwirkungen ermöglicht. Ähnliche Verbindungen sind:

Die einzigartige Struktur von this compound und das Potenzial für weniger Nebenwirkungen machen es zu einem vielversprechenden Kandidaten für die Weiterentwicklung als Antikonvulsivum.

Eigenschaften

IUPAC Name

N-(2-amino-2-oxoethyl)-2-propylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-5-8(6-4-2)10(14)12-7-9(11)13/h8H,3-7H2,1-2H3,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALGCAOVRLYSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238939
Record name Valrocemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92262-58-3
Record name Valrocemide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92262-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valrocemide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092262583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valrocemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06657
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valrocemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentanamide, N-(2-amino-2-oxoethyl)-2-propyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALROCEMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C7GO6OW7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Valrocemide
Reactant of Route 2
Reactant of Route 2
Valrocemide
Reactant of Route 3
Reactant of Route 3
Valrocemide
Reactant of Route 4
Reactant of Route 4
Valrocemide
Reactant of Route 5
Valrocemide
Reactant of Route 6
Valrocemide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.